molecular formula C19H11ClFN5O3 B3965522 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B3965522
M. Wt: 411.8 g/mol
InChI Key: XUDOLTIKVVDWKL-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrano[2,3-C]pyrazole core, substituted with amino, chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-chloro-6-fluorobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with malononitrile and a suitable catalyst to yield the desired pyrano[2,3-C]pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce an amino derivative.

Scientific Research Applications

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
  • N-(2-Chloro-6-methylphenyl)cyanothioformamide
  • 4-Amino-2,4’-dichlorobenzophenone

Uniqueness

Compared to these similar compounds, 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and the pyrano[2,3-C]pyrazole core. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN5O3/c20-12-2-1-3-13(21)15(12)14-11(8-22)18(23)29-19-16(14)17(24-25-19)9-4-6-10(7-5-9)26(27)28/h1-7,14H,23H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDOLTIKVVDWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Reactant of Route 2
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Reactant of Route 3
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Reactant of Route 4
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

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